4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl-
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Overview
Description
4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- is a complex organic compound with a unique structure that combines elements of benzotriazole and methanoindene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form benzotriazole . This intermediate can then be further modified through various chemical reactions to introduce the methano and phenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler analog with similar structural features but lacking the methano and phenyl groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Shares the methanoindene structure but lacks the benzotriazole moiety.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-tetrahydro-: A chlorinated derivative with different chemical properties.
Uniqueness
4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- is unique due to its combination of benzotriazole and methanoindene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7500-01-8 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
[9-(hydroxymethyl)-3-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-en-8-yl]methanol |
InChI |
InChI=1S/C15H19N3O2/c19-7-12-10-6-11(13(12)8-20)15-14(10)16-17-18(15)9-4-2-1-3-5-9/h1-5,10-15,19-20H,6-8H2 |
InChI Key |
POKLWBLDSUIKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1C3C2N=NN3C4=CC=CC=C4)CO)CO |
Origin of Product |
United States |
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